molecular formula C13H13NO2S2 B12438914 (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B12438914
M. Wt: 279.4 g/mol
InChI Key: OMFWLYLAOJXAOG-UHFFFAOYSA-N
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Description

The compound features a mercapto (-SH) group at position 2 and a 3-isopropoxybenzylidene substituent at position 5, which confers unique electronic and steric properties. The stereochemistry (5E) is critical for its biological interactions, as geometric isomerism often dictates binding affinity to target proteins .

Properties

Molecular Formula

C13H13NO2S2

Molecular Weight

279.4 g/mol

IUPAC Name

5-[(3-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-4-9(6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)

InChI Key

OMFWLYLAOJXAOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

Biological Activity

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent studies.

  • IUPAC Name : (5E)-5-(3-isopropoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
  • Molecular Formula : C13H13N2O2S2
  • CAS Number : 352540-00-2

Synthesis

The synthesis of (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 3-isopropoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under acidic or basic conditions. The resulting compound can be purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one have shown significant inhibitory effects against various bacterial strains.

Compound Bacterial Strain MIC (µg/mL)
Compound APseudomonas aeruginosa0.21
Compound BEscherichia coli0.21
(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-oneStaphylococcus aureusTBD

The minimum inhibitory concentration (MIC) values indicate that these compounds could serve as promising candidates for developing new antibiotics.

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. In vitro studies demonstrated that (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)6.75Induction of apoptosis
MCF7 (Breast Cancer)8.50Cell cycle arrest
HeLa (Cervical Cancer)7.20Inhibition of DNA synthesis

The IC50 values suggest that this compound effectively inhibits cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

One significant study evaluated the effects of thiazole derivatives on cancer cell lines. The researchers synthesized various analogs and tested their cytotoxicity using MTT assays. Results indicated that certain derivatives exhibited enhanced activity compared to standard chemotherapeutics.

Example Study

In a comparative study involving several thiazole derivatives:

  • Objective : To assess the anticancer efficacy of synthesized thiazoles.
  • Methodology : MTT assay was conducted on A549 and MCF7 cell lines.
  • Findings : Compounds showed IC50 values significantly lower than those of established drugs like doxorubicin.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • (5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (C₁₁H₉NO₃S₂): The 2-hydroxy and 3-methoxy groups enhance electron donation, stabilizing the benzylidene moiety. The mercapto group facilitates nucleophilic substitutions, but the hydroxyl group introduces susceptibility to oxidation .
  • The isopropoxy group mirrors the target compound’s substituent but with added steric bulk .
  • (5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (C₁₄H₁₇NOS₂): The tert-butyl group introduces significant steric hindrance, which may limit binding to flat enzymatic pockets but enhance lipophilicity .

Table 1: Structural and Electronic Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Electronic Effects
Target Compound 3-isopropoxybenzylidene C₁₄H₁₅NO₃S₂ 309.4 Balanced electron donation/withdrawal
(5E)-5-(2-hydroxy-3-methoxybenzylidene) 2-hydroxy-3-methoxy C₁₁H₉NO₃S₂ 283.3 Enhanced resonance stabilization
(5E)-5-(5-bromo-2-isopropoxybenzylidene) 5-bromo-2-isopropoxy C₁₃H₁₂BrNO₂S₂ 350.3 Electron withdrawal via bromine

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